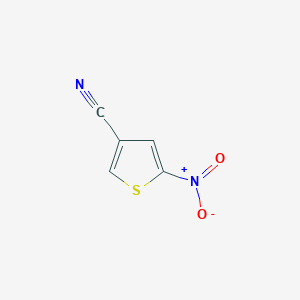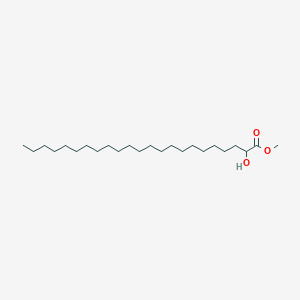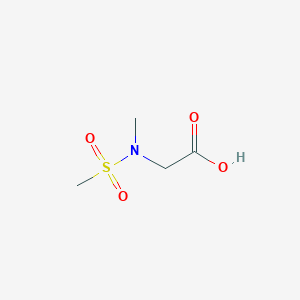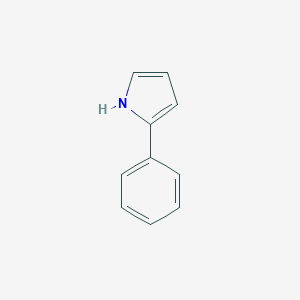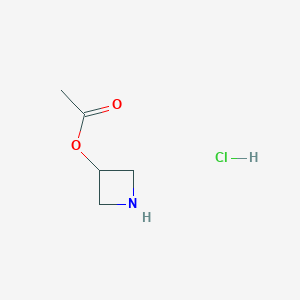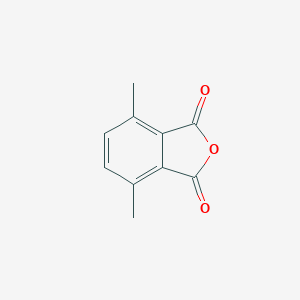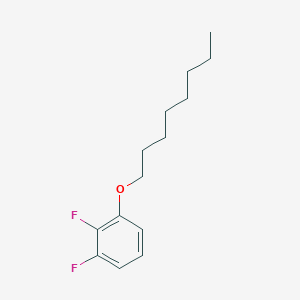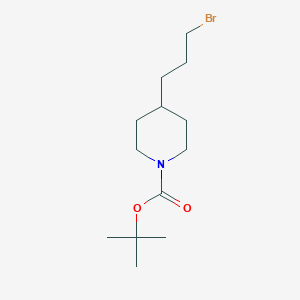
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 164149-27-3 . It has a molecular weight of 306.24 and its IUPAC name is tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3 . This indicates the presence of a piperidine ring, a bromopropyl group, and a tert-butyl ester group in the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 306.24 . It is typically stored at 4°C . The physical form of the compound is oil . The predicted boiling point is 349.8±15.0 °C and the predicted density is 1±0.06 g/cm3 .Applications De Recherche Scientifique
Pharmaceutical Research PARP Inhibitor Synthesis
The compound tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are a class of drugs that are used in cancer therapy, particularly for treating BRCA-1 and -2 mutant tumors .
Chemical Synthesis Intermediate for Piperidine Derivatives
This compound serves as a precursor in the synthesis of various piperidine derivatives, which are valuable in medicinal chemistry for their biological activities. Piperidine derivatives have been explored for their potential use in treating neurodegenerative diseases, among other conditions .
Mécanisme D'action
Target of Action
This compound is a chemical intermediate and its specific biological targets may depend on the final compounds it is used to synthesize .
Mode of Action
The bromopropyl group in the compound suggests that it could potentially be involved in nucleophilic substitution reactions, but the exact interactions with biological targets would depend on the final synthesized compound .
Biochemical Pathways
The exact pathways would depend on the structure and function of the final compound .
Pharmacokinetics
The pharmacokinetic properties of the final synthesized compounds would be crucial in determining their bioavailability and therapeutic efficacy .
Result of Action
As a chemical intermediate, its effects would be largely determined by the final compounds it is used to synthesize .
Action Environment
The action environment of “tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate” would depend on the final compounds it is used to synthesize. Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKJSMCUWZFYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593494 | |
| Record name | tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
CAS RN |
164149-27-3 | |
| Record name | tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)
